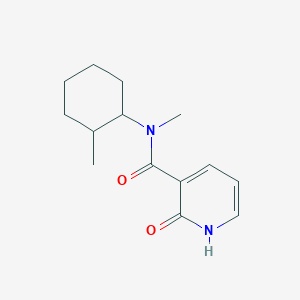
N-methyl-N-(2-methylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(2-methylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It is a psychoactive substance that has been found to have similar effects to delta-9-tetrahydrocannabinol (THC), the main psychoactive component in cannabis.
Mécanisme D'action
N-methyl-N-(2-methylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide acts as a full agonist of the cannabinoid receptors CB1 and CB2, which are located in the central nervous system and immune system, respectively. It binds to these receptors and activates them, leading to a cascade of downstream effects that ultimately result in the psychoactive effects associated with cannabinoids.
Biochemical and Physiological Effects:
N-methyl-N-(2-methylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of mitogen-activated protein kinases (MAPKs). It has also been found to have analgesic, anti-inflammatory, and anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-N-(2-methylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide in lab experiments is that it is a potent and selective agonist of the cannabinoid receptors, which allows for precise control over the activation of these receptors. However, one limitation is that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids found in cannabis.
Orientations Futures
There are several future directions for research on N-methyl-N-(2-methylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide and other synthetic cannabinoids. One area of interest is the development of novel compounds that have improved selectivity and potency for the cannabinoid receptors. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the endocannabinoid system and other physiological processes. Finally, there is a need for further research on the potential therapeutic applications of synthetic cannabinoids, particularly in the treatment of pain, inflammation, and anxiety disorders.
Méthodes De Synthèse
N-methyl-N-(2-methylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide is synthesized through a multistep process that involves the reaction of 2-methylcyclohexanone with methylamine, followed by the reaction of the resulting intermediate with 3-pyridinecarboxylic acid. The final product is obtained through a purification process that involves recrystallization.
Applications De Recherche Scientifique
N-methyl-N-(2-methylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide has been widely used in scientific research as a tool to study the endocannabinoid system, which is involved in a variety of physiological processes such as pain sensation, appetite regulation, and mood modulation. It has been used to investigate the effects of cannabinoids on various cellular and molecular processes, such as gene expression, protein synthesis, and signaling pathways.
Propriétés
IUPAC Name |
N-methyl-N-(2-methylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-3-4-8-12(10)16(2)14(18)11-7-5-9-15-13(11)17/h5,7,9-10,12H,3-4,6,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXORIIFNRQVBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

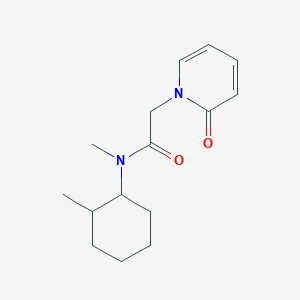
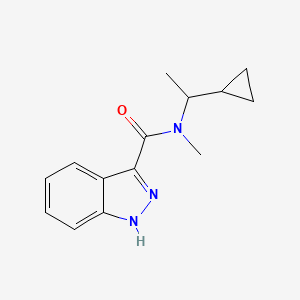
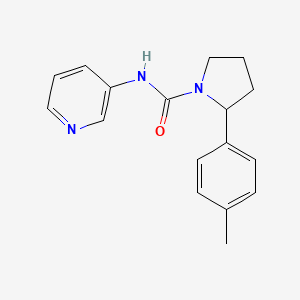

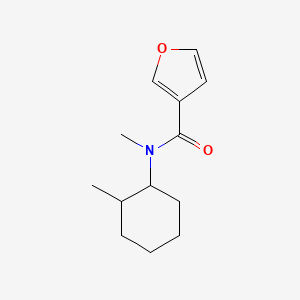
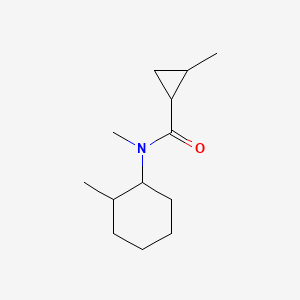
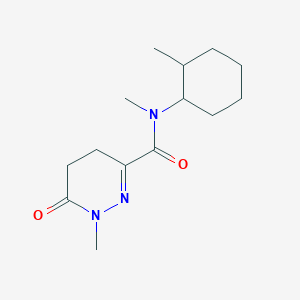
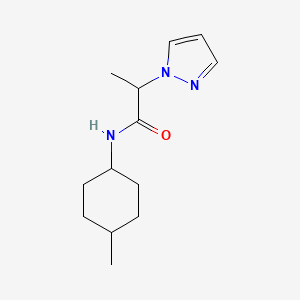

![N'-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide](/img/structure/B7494572.png)
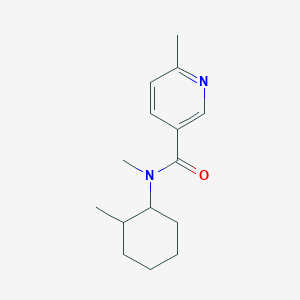
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-4-ylmethanone](/img/structure/B7494582.png)
![2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B7494589.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(5-methylthiophen-2-yl)methanone](/img/structure/B7494597.png)